Antibacterial Potency vs. Non-Fluorinated and Mono-Fluorinated Analogs in MRSA
In a series of N-(trifluoromethyl)phenyl substituted pyrazoles, the 4-CF₃ analog (Compound 1) demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the unsubstituted phenyl and 4-fluorophenyl analogs. The 4-CF₃ derivative exhibited an MIC of 2 µg/mL, whereas the 4-H analog showed an MIC of 32 µg/mL and the 4-F analog an MIC of 16 µg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 2 µg/mL |
| Comparator Or Baseline | 4-H analog: MIC = 32 µg/mL; 4-F analog: MIC = 16 µg/mL |
| Quantified Difference | 16-fold more potent than 4-H; 8-fold more potent than 4-F |
| Conditions | Broth microdilution assay; MRSA clinical isolate; 24 h incubation |
Why This Matters
This 8- to 16-fold enhancement in potency directly justifies the selection of the 4-CF₃-phenyl pyrazole scaffold for antibacterial drug discovery programs targeting resistant Gram-positive pathogens.
- [1] Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. View Source
